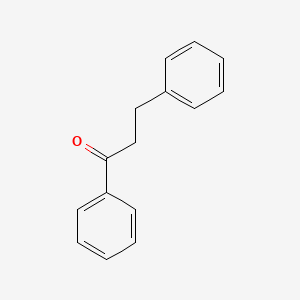
Dihydrochalcone
Vue d'ensemble
Description
La dihydrochalcone est un composé organique de formule chimique C₁₅H₁₄O. Il s'agit d'un dérivé réduit de la chalcone, caractérisé par la présence d'une structure de 1,3-diphénylpropan-1-one. Ce composé est un solide blanc soluble dans de nombreux solvants organiques. Les dihydrochalcones sont une classe de métabolites secondaires présents dans diverses plantes et ont attiré l'attention en raison de leurs propriétés pharmacologiques potentielles .
Applications De Recherche Scientifique
Dihydrochalcones have a wide range of scientific research applications, including:
Chemistry: Used as intermediates in the synthesis of various organic compounds.
Biology: Studied for their potential antioxidant properties.
Medicine: Investigated for their potential antidiabetic, antitumor, and anti-inflammatory effects.
Industry: Used as artificial sweeteners and in the development of functional foods
Mécanisme D'action
Target of Action
Dihydrochalcones are a class of secondary metabolites that have shown promise in biological and pharmacological applications .
1,3-Diphenylpropan-1-one, also known as Dihydrochalcone, has been found to act as an allosteric modulator of α7 nicotinic acetylcholine receptors (nAChRs) . These receptors play critical roles in cognitive processes, neuroprotection, and inflammation .
Biochemical Pathways
It is known that the first step of transformation of neohesperidin this compound, a type of this compound, by the human intestinal microbiota is its deglucosylation to hesperetin this compound .
1,3-Diphenylpropan-1-one has been shown to have antioxidant properties by reacting with free radicals . This suggests that it may be involved in pathways related to oxidative stress.
Pharmacokinetics
It is known that the low content of dihydrochalcones in plants, along with their low solubility and bioavailability, restricts their development as clinical therapeutics . Therefore, chemomicrobial and enzymatic modifications are required to expand their application .
Result of Action
The result of this compound’s action is multifaceted, with effects including antidiabetic, antitumor, lipometabolism regulating, antioxidant, anti-inflammatory, antibacterial, antiviral, and immunomodulatory ones .
1,3-Diphenylpropan-1-one has been shown to exhibit strong radical scavenging values . It also showed antinociceptive effects in a model of inflammatory pain .
Action Environment
It is known that the efficacy of this compound can be influenced by factors such as ph and temperature
Analyse Biochimique
Biochemical Properties
Dihydrochalcone interacts with various enzymes and proteins in biochemical reactions. For instance, it has been shown to interact with Phloretin Glycosyltransferase2 (PGT2), an enzyme that catalyzes the 4’-o-glycosylation of phloretin to trilobatin . This interaction plays a crucial role in the biosynthesis of the this compound sweetener Trilobatin .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. It exhibits anti-inflammatory and antimicrobial properties . Furthermore, it has been shown to have antioxidant properties by reacting with free radicals , which can influence cell function by protecting cells from oxidative stress.
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. For instance, it acts as an allosteric modulator of α7 nicotinic acetylcholine receptors (nAChRs), influencing the receptor’s activity . This modulation can lead to changes in gene expression and enzyme activation or inhibition .
Dosage Effects in Animal Models
While specific dosage effects of this compound in animal models are not extensively documented, related studies have shown that certain derivatives of 1,3-Diphenylpropan-1-one exhibit analgesic and antioxidant activities . The effects can vary with different dosages, and high doses could potentially lead to toxic or adverse effects.
Metabolic Pathways
It is known to be involved in the biosynthesis of Trilobatin, a process catalyzed by the enzyme PGT2
Méthodes De Préparation
Voies synthétiques et conditions réactionnelles
Les dihydrochalcones peuvent être synthétisées par hydrogénation des chalcones. Le processus implique généralement l'utilisation d'hydrogène gazeux en présence d'un catalyseur tel que le palladium sur carbone. La réaction est réalisée dans des conditions douces, souvent à température ambiante et à pression atmosphérique .
Méthodes de production industrielle
La production industrielle des dihydrochalcones implique souvent l'extraction à partir de sources naturelles. Les méthodes les plus courantes comprennent l'utilisation de solvants tels que l'éthanol, l'éther diéthylique, le méthanol et l'hexane avec du dichlorométhane. L'extraction à haute pression avec du dioxyde de carbone supercritique est également utilisée pour une extraction efficace .
Analyse Des Réactions Chimiques
Types de réactions
Les dihydrochalcones subissent diverses réactions chimiques, notamment :
Oxydation : les dihydrochalcones peuvent être oxydées pour former les chalcones correspondantes.
Réduction : une réduction supplémentaire peut conduire à la formation de dérivés de la dihydrochalcone.
Substitution : Des réactions de substitution peuvent se produire sur les cycles aromatiques, conduisant à la formation de diverses dihydrochalcones substituées.
Réactifs et conditions courants
Oxydation : les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : l'hydrogène gazeux en présence de palladium sur carbone est couramment utilisé.
Principaux produits formés
Les principaux produits formés à partir de ces réactions comprennent diverses dihydrochalcones substituées et leurs chalcones correspondantes .
Applications de la recherche scientifique
Les dihydrochalcones ont un large éventail d'applications de recherche scientifique, notamment :
Chimie : utilisées comme intermédiaires dans la synthèse de divers composés organiques.
Biologie : étudiées pour leurs propriétés antioxydantes potentielles.
Médecine : étudiées pour leurs effets antidiabétiques, antitumoraux et anti-inflammatoires potentiels.
Industrie : Utilisées comme édulcorants artificiels et dans le développement d'aliments fonctionnels
Mécanisme d'action
Le mécanisme d'action des dihydrochalcones implique leur interaction avec diverses cibles moléculaires et voies. Par exemple, la this compound de néohespéridine, un dérivé, s'est avérée moduler la voie de signalisation PI3K-Akt, qui est impliquée dans la croissance et la survie cellulaires. De plus, les dihydrochalcones présentent une activité antioxydante en piégeant les radicaux libres et en inhibant le stress oxydatif .
Comparaison Avec Des Composés Similaires
Composés similaires
- Phlorétine
- Phloridzine
- Trilobatine
- Dihydrochalcone de néohespéridine
- This compound de naringine
Unicité
Les dihydrochalcones sont uniques en raison de leur diversité structurale et de leur large éventail d'activités biologiques. Comparées à d'autres composés similaires, les dihydrochalcones présentent des propriétés antioxydantes plus fortes et ont été largement étudiées pour leurs applications thérapeutiques potentielles .
Propriétés
IUPAC Name |
1,3-diphenylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O/c16-15(14-9-5-2-6-10-14)12-11-13-7-3-1-4-8-13/h1-10H,11-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGGZBXOADPVUPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7061481 | |
| Record name | 1-Propanone, 1,3-diphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7061481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 1,3-Diphenyl-1-propanone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032041 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
1083-30-3 | |
| Record name | Dihydrochalcone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1083-30-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dihydrochalcone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001083303 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dihydrochalcone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12245 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Propanone, 1,3-diphenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Propanone, 1,3-diphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7061481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-Diphenyl-1-propanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIHYDROCHALCONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H5W525SX7Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 1,3-Diphenyl-1-propanone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032041 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
72 - 73 °C | |
| Record name | 1,3-Diphenyl-1-propanone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032041 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
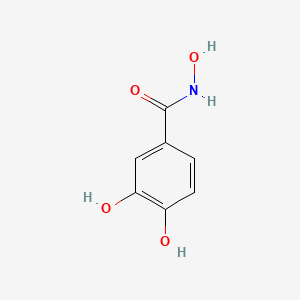
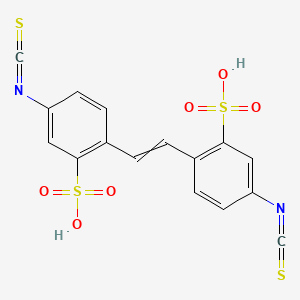

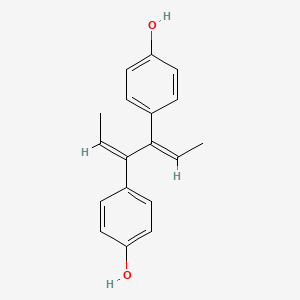
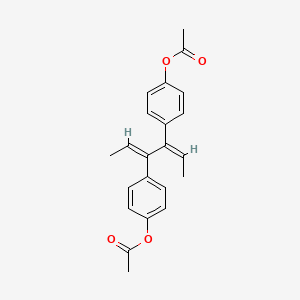
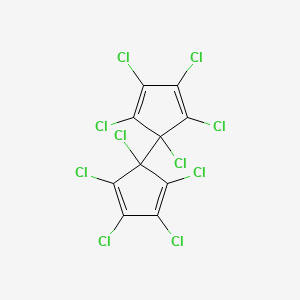

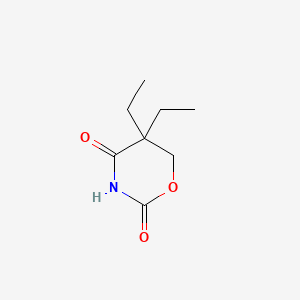

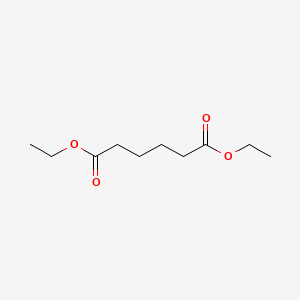
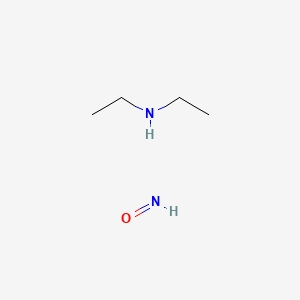
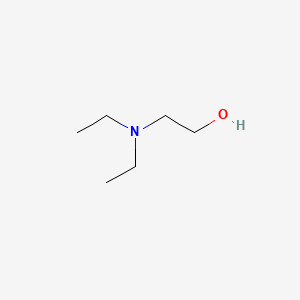
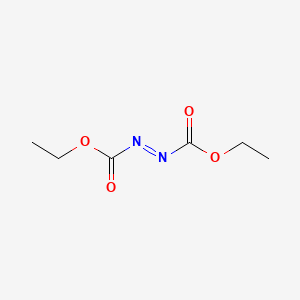
![Diethyl [2,2'-bipyridine]-5,5'-dicarboxylate](/img/structure/B1670527.png)
